REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[n:6]1[cH:7][cH:8][c:9]2[c:10]([Cl:16])[c:11]([OH:15])[cH:12][cH:13][c:14]12)([CH3:5])([CH3:17])[CH3:18].[CH2:20]([N+:21]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:30][CH2:31][CH2:32][CH3:33])[CH2:34][CH2:35][CH3:36].[CH2:37]1[O:38][CH2:39][CH2:40][CH2:41]1.[F-:19]>>[nH:6]1[cH:7][cH:8][c:9]2[c:10]([Cl:16])[c:11]([OH:15])[cH:12][cH:13][c:14]12
|
Name
|
CC(C)(C)[Si](C)(C)n1ccc2c(Cl)c(O)ccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)n1ccc2c(Cl)c(O)ccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc2[nH]ccc2c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |